molecular formula C11H12FN3O B2552695 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol CAS No. 1248179-03-4

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol

Cat. No.: B2552695
CAS No.: 1248179-03-4
M. Wt: 221.235
InChI Key: RZOASKWRWXZWOJ-UHFFFAOYSA-N
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Description

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro-substituted phenyl group and an ethanol moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluoro-Substituted Phenyl Group: This step involves the use of fluoro-substituted benzyl halides or similar reagents to introduce the fluoro-substituted phenyl group into the triazole ring.

    Attachment of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro-substituted phenyl group may enhance the compound’s binding affinity and specificity. The ethanol moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-1H-1,2,3-triazole
  • 2-(4-Fluorophenyl)-2H-1,2,3-triazole
  • 4-(4-Fluorophenyl)-1H-1,2,3-triazole

Uniqueness

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol is unique due to the presence of the ethanol moiety, which can significantly influence its chemical and biological properties. The combination of the fluoro-substituted phenyl group and the triazole ring also contributes to its distinct characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-8-6-9(12)2-3-11(8)15-7-10(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOASKWRWXZWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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